Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

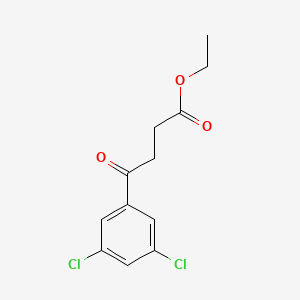

The molecular framework of ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate encompasses a complex arrangement of functional groups that collectively define its chemical identity and structural characteristics. The compound's systematic International Union of Pure and Applied Chemistry designation reflects the precise positioning of substituents along the carbon backbone, with the dichlorophenyl group occupying the fourth position of the oxobutanoate chain. The molecular formula C₁₂H₁₂Cl₂O₃ indicates the presence of twelve carbon atoms, twelve hydrogen atoms, two chlorine atoms, and three oxygen atoms, resulting in a calculated molecular weight of 275.12 grams per mole.

The structural representation through the Simplified Molecular-Input Line-Entry System notation reveals the connectivity pattern as CCOC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)Cl, which provides insight into the electronic distribution and bonding arrangements within the molecule. This notation clearly illustrates the ethyl ester terminus connected through a four-carbon chain containing a ketone functionality, which subsequently links to the dichlorophenyl aromatic system. The chlorine substituents occupy the meta positions (3 and 5) on the benzene ring, creating a symmetrical substitution pattern that influences both the molecule's polarity and potential intermolecular interactions.

The International Chemical Identifier string InChI=1S/C12H12Cl2O3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 provides a standardized representation that enables precise identification and database searches across various chemical information systems. This identifier encodes the complete connectivity information, including stereochemical details where applicable, ensuring unambiguous compound identification in scientific literature and databases. The corresponding International Chemical Identifier Key PPFHMOCSOPAUBM-UHFFFAOYSA-N serves as a fixed-length hash representation, facilitating rapid computational searches and cross-referencing activities.

| Structural Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₂H₁₂Cl₂O₃ | Complete atomic composition |

| Molecular Weight | 275.12 g/mol | Calculated molar mass |

| Chemical Abstracts Service Number | 898751-84-3 | Unique registry identifier |

| International Union of Pure and Applied Chemistry Name | ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate | Systematic nomenclature |

| Simplified Molecular-Input Line-Entry System | CCOC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)Cl | Linear structure notation |

Table 1: Fundamental molecular descriptors for ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate.

Properties

IUPAC Name |

ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFHMOCSOPAUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645560 | |

| Record name | Ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-84-3 | |

| Record name | Ethyl 3,5-dichloro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate typically involves the esterification of 4-(3,5-dichlorophenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 4-(3,5-dichlorophenyl)-4-oxobutyric acid.

Reduction: 4-(3,5-dichlorophenyl)-4-hydroxybutyrate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be utilized in further chemical reactions.

Biology

- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have suggested that it may interact with specific enzymes or receptors, leading to biological effects that warrant further investigation .

- Enzyme Interaction : The ester group can undergo hydrolysis to release the active form of the compound, which may modulate enzyme activity within metabolic pathways. This interaction is crucial for understanding its biological mechanisms.

Medicine

- Pharmaceutical Precursor : Ongoing research is exploring its potential as a precursor for pharmaceutical compounds. The compound's structural features may allow it to be transformed into therapeutically relevant agents .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects at certain concentrations, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of the compound in vitro revealed that it could reduce pro-inflammatory cytokine levels in cultured cells. This suggests potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(3,5-dichlorophenyl)-4-oxobutyric acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The 3,5-dichloro substitution (electron-withdrawing) increases electrophilicity at the ketone group compared to methoxy or methyl substituents, facilitating nucleophilic additions in synthesis .

- Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl) reduce reaction rates in coupling reactions, as seen in lower yields for similar thiazole derivatives .

Biological Activity

Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 275.13 g/mol. It features a dichlorophenyl group attached to a butyric acid derivative, specifically an oxobutyrate structure. The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules and has potential applications in medicinal chemistry and agriculture.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The ester group can undergo hydrolysis to yield the active form, 4-(3,5-dichlorophenyl)-4-oxobutyric acid. This active metabolite may interact with various enzymes or receptors, influencing metabolic pathways associated with inflammation and cancer progression .

Potential Biological Activities

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Research has indicated that this compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

- Antitumor Activity : Some studies have explored its efficacy against cancer cell lines, demonstrating inhibitory effects on cell proliferation. The compound's ability to induce apoptosis in cancer cells through mitochondrial pathways has been noted .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various pathogens | |

| Anti-inflammatory | Modulates inflammatory cytokines | |

| Antitumor | Induces apoptosis in cancer cell lines |

Case Study: Antitumor Activity

A study evaluated the effects of this compound on HeLa cells (cervical cancer) and A549 cells (lung cancer). The compound demonstrated significant cytotoxic effects with IC50 values indicating potent antiproliferative properties. The mechanism involved the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound with various biological targets. Initial findings suggest that it may effectively bind to enzymes involved in cancer metabolism and inflammation pathways. Further investigations using in vitro assays are necessary to validate these interactions and elucidate the compound's full therapeutic potential .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate, and how can reaction efficiency be optimized?

The compound is typically synthesized via Claisen condensation between ethyl acetoacetate and 3,5-dichlorobenzoyl chloride, followed by acid-catalyzed cyclization. Reaction efficiency can be optimized by controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of ethyl acetoacetate to acyl chloride) and using anhydrous conditions to minimize hydrolysis. Catalytic amounts of DMAP (4-dimethylaminopyridine) may enhance acylation rates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- ¹H/¹³C NMR : Aromatic protons (δ 7.4–7.8 ppm, doublets for 3,5-Cl substitution), ester carbonyl (δ ~170 ppm), and ketone carbonyl (δ ~200 ppm).

- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).

- GC-MS : Molecular ion peak at m/z 275 (C₁₂H₁₂Cl₂O₃⁺) with fragmentation patterns indicating loss of ethoxy (-OEt) and Cl substituents .

Q. What purification methods are recommended for this compound to achieve high yields and purity?

Recrystallization using ethanol/water mixtures (70:30 v/v) at low temperatures (0–4°C) is effective. For complex mixtures, preparative HPLC with a C18 column (acetonitrile/water mobile phase) resolves impurities. Purity >98% can be confirmed via reverse-phase HPLC (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from differences in assay conditions (e.g., cell line variability, solvent effects). Standardized protocols (e.g., mitochondrial membrane potential assays using JC-1 dye) and dose-response curves (0.1–100 µM range) are critical. Cross-validation with orthogonal techniques, such as siRNA knockdown of target pathways (e.g., mitoNEET for mitochondrial dysfunction studies), can clarify mechanisms .

Q. What computational strategies are suitable for predicting the reactivity of this compound in enzyme-catalyzed reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electrophilic reactivity at the ketone group. Molecular docking (AutoDock Vina) with enzymes like o-succinylbenzoate synthase (OSBS) identifies binding modes. Solvent-accessible surface area (SASA) analysis reveals steric hindrance from 3,5-Cl substituents, which may reduce catalytic turnover .

Q. How does the substitution pattern on the phenyl ring influence the electronic properties and reactivity of this compound?

Hammett substituent constants (σₚ for Cl = +0.23) indicate electron-withdrawing effects, stabilizing the enolate intermediate during nucleophilic attacks. Comparative studies with 3,4-dichloro and 4-methoxy analogs show higher electrophilicity (via cyclic voltammetry) in 3,5-dichloro derivatives, enhancing reactivity in Michael addition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.